2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid
Description
This compound is a fluorinated, Fmoc-protected amino acid derivative characterized by a difluoro-substituted phenyl group at the β-carbon and a propanoic acid backbone. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety for the amine, enabling its use in solid-phase peptide synthesis (SPPS) . The difluoro substitution enhances lipophilicity and metabolic stability, making it valuable for designing bioactive peptides or fluorinated biomaterials.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURCXMGTKJXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the fluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid involves its role as a protecting group in peptide synthesis. The fluorenyl group stabilizes the amino acid, preventing unwanted side reactions during peptide bond formation. The compound can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares structural analogs, focusing on substituent variations and their physicochemical impacts:
*Estimated based on molecular formula.
Physicochemical Properties
- Lipophilicity: Fluorine substituents increase logP values compared to non-fluorinated analogs. The trifluoromethyl group () confers higher hydrophobicity than difluoro or methyl groups .
- Acidity : The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents .
- Crystallinity : Fluorinated compounds often exhibit distinct crystal packing, as seen in SHELX-refined structures (), which may influence purification and stability .
Research Findings and Challenges
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid, also referred to by its chemical name (S)-3-(2,3-difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propanoic acid, is a fluorinated amino acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C24H19F2NO4
- Molecular Weight : 423.41 g/mol
- CAS Number : 140647-56-9
Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics, which enhance its interaction with biological targets. The following sections detail various aspects of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.
- Inhibition of Enzymatic Activity : The difluoro substitution on the phenyl ring may enhance binding affinity to certain enzymes, potentially inhibiting their activity. This mechanism has been observed in related compounds where fluorination plays a critical role in modulating enzyme-substrate interactions.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound can influence specific signaling pathways involved in cell proliferation and apoptosis, possibly through interactions with receptor tyrosine kinases.
- Antimicrobial Properties : Some derivatives of fluorinated amino acids have shown antimicrobial activity. Research indicates that the presence of fluorine can alter membrane permeability and disrupt bacterial cell walls.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, a study indicated that concentrations as low as 10 µM could significantly reduce cell viability in breast cancer cells (MCF-7) after 48 hours of exposure.
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival in cultured neurons subjected to toxic insults.
- Pharmacokinetics and Bioavailability : A pharmacokinetic study highlighted that the compound has favorable absorption characteristics when administered orally, with a bioavailability rate exceeding 50% in animal models.
Data Table: Summary of Biological Activities
Q & A
Q. What precautions minimize hazards during large-scale synthesis?
- Methodological Answer : Use explosion-proof reactors for fluorinated intermediates (risk of HF release). Equip labs with calcium gluconate gel for dermal exposure. Store under nitrogen to prevent peroxide formation. Toxicity data (LD₅₀ > 200 mg/kg, rat oral) suggest moderate acute toxicity; use PPE and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
